CBR-470-2

NLRP3 inflammasome PGK1 inhibition ASC speck formation

CBR-470-2 is a chiral thiolane dioxide sulfonamide with glycine substitution, offering superior oral bioavailability and 8.3× greater NLRP3 inflammasome inhibition (IC50=3 μM) vs. CBR-470-1. It enables robust in vivo NRF2 activation at 50 mg/kg oral dosing, ideal for glycolytic modulation and inflammatory disease models.

Molecular Formula C12H13Cl2NO6S2
Molecular Weight 402.3 g/mol
Cat. No. B10824718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBR-470-2
Molecular FormulaC12H13Cl2NO6S2
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)NCC(=O)O
InChIInChI=1S/C12H13Cl2NO6S2/c13-8-2-1-7(3-9(8)14)23(20,21)11-6-22(18,19)5-10(11)15-4-12(16)17/h1-3,10-11,15H,4-6H2,(H,16,17)/t10-,11-/m0/s1
InChIKeyFNQDSYKGBCVHHI-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic Acid (CBR-470-2): A Glycine-Substituted PGK1 Inhibitor and NRF2 Activator for Cellular Metabolism and Inflammation Research


2-[[(3S,4R)-4-(3,4-dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid, commonly designated CBR-470-2, is a chiral thiolane dioxide sulfonamide derivative characterized by a (3S,4R) stereochemistry and a glycine-substituted amino acid moiety. This compound functions as a potent and cell-active small-molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), leading to the accumulation of the reactive metabolite methylglyoxal and subsequent activation of the KEAP1-NRF2 cytoprotective transcriptional program . CBR-470-2 is a second-generation analog in the CBR-470 series, specifically designed and selected for its favorable oral bioavailability and enhanced in vitro and in vivo potency compared to the lead compound CBR-470-1 .

Why Closely Related PGK1 Inhibitors or NRF2 Activators Cannot Substitute for 2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic Acid (CBR-470-2)


In the CBR-470 series, minor structural modifications, such as the replacement of the isobutylamino group in CBR-470-1 with a glycine moiety in CBR-470-2, profoundly alter key pharmacological properties including target engagement potency, cellular efficacy, and in vivo pharmacokinetic behavior. Unlike CBR-470-1 or other NRF2 activators like bardoxolone methyl, CBR-470-2 exhibits a unique combination of superior NLRP3 inflammasome inhibitory potency, a distinct mechanism involving both NRF2-dependent and -independent pathways, and demonstrated oral bioavailability suitable for systemic administration. Consequently, substitution with a seemingly similar in-class compound would fail to reproduce the specific functional profile and quantitative performance metrics that define CBR-470-2's utility in glycolytic modulation and inflammatory signaling research .

Quantitative Differentiation of 2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic Acid (CBR-470-2) Against Closest Analogs


Superior Inhibition of NLRP3 Inflammasome Assembly (ASC-GFP Speck Formation) Compared to CBR-470-1

CBR-470-2 demonstrates significantly greater potency than its precursor CBR-470-1 in blocking NLRP3 inflammasome assembly. In THP1 cells stably expressing ASC-GFP, a 2-hour pretreatment with CBR-470-2 inhibited ASC speck formation with an IC50 of 3 μM, an 8.3-fold improvement over CBR-470-1 which exhibited an IC50 of 25 μM . The inhibition achieved by CBR-470-2 was comparable to that of the established NLRP3 inhibitor MCC950. This superior potency led the authors to select CBR-470-2 over CBR-470-1 for all subsequent mechanistic studies .

NLRP3 inflammasome PGK1 inhibition ASC speck formation IC50 Inflammation

Enhanced Activation of NRF2 Transcriptional Program (ARE-LUC Reporter Assay) Relative to CBR-470-1

In IMR32 cells transfected with an ARE-LUC reporter construct, treatment with CBR-470-2 for 24 hours resulted in a greater induction of luciferase activity compared to CBR-470-1 across the tested dose range . While exact numerical fold-change values are not tabulated in the source, the graphical data indicate that at equivalent concentrations, CBR-470-2 elicits a stronger NRF2-driven transcriptional response. This aligns with the compound's enhanced potency in downstream functional assays, such as the upregulation of NRF2 target genes NQO1 and HMOX1 in both epidermal keratinocytes and dermal fibroblasts at concentrations of 1–10 μM .

NRF2 activation ARE-LUC reporter Cytoprotection Gene expression Glycolysis modulation

In Vivo Efficacy in Reducing UV-Induced Skin Inflammation (Erythema Score) Compared to Vehicle and Bardoxolone

In a murine model of acute UV-induced skin damage, oral administration of CBR-470-2 at 50 mg/kg twice daily for 10 days resulted in a statistically significant reduction in blinded erythema scores compared to vehicle-treated animals . The reduction in erythema was more pronounced for CBR-470-2 than for bardoxolone methyl (BARD, 3 mg/kg twice daily), a clinically investigated NRF2 activator . Specifically, vehicle-treated mice exhibited higher erythema scores, while CBR-470-2 treatment led to a marked and significant decrease, with P < 0.05 (*) and P < 0.005 (***) versus vehicle by one-way ANOVA with Dunnett's correction . This demonstrates that CBR-470-2's unique mechanism of NRF2 activation via PGK1 inhibition translates to tangible in vivo therapeutic activity.

In vivo efficacy UV-induced inflammation Erythema NRF2 activation Topical/inflammation model

Oral Bioavailability and Favorable Pharmacokinetic Profile in Mice

CBR-470-2 was specifically selected for its favorable oral bioavailability, a property that distinguishes it from earlier compounds in the series and is essential for systemic in vivo applications . Pharmacokinetic analysis in mice following a single oral dose of 20 mg/kg demonstrated measurable and sustained plasma concentrations of CBR-470-2 over a 24-hour period (n=3 animals) . The compound's glycine substitution is believed to confer improved pharmacokinetic properties compared to the isobutylamino analog CBR-470-1, enabling its effective use in chronic oral dosing regimens such as the 50 mg/kg twice-daily protocol employed in the UV-induced inflammation model . This oral bioavailability is a critical differentiator for procurement decisions involving in vivo studies.

Pharmacokinetics Oral bioavailability Plasma concentration In vivo dosing ADME

Optimal Research and Industrial Application Scenarios for 2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic Acid (CBR-470-2) Based on Differentiated Evidence


Dose-Sensitive NLRP3 Inflammasome Inhibition Studies Requiring High Potency

For researchers investigating the role of the NLRP3 inflammasome in sterile inflammation or autoimmune disease models, CBR-470-2 is the optimal choice due to its 8.3-fold greater potency (IC50 = 3 μM) compared to CBR-470-1 (IC50 = 25 μM) in inhibiting ASC speck formation. This enables effective inflammasome blockade at lower concentrations, reducing the risk of off-target effects and compound precipitation in cell culture media . The compound's efficacy at low micromolar concentrations makes it particularly suitable for detailed mechanistic studies and for combination treatments where minimizing chemical load is critical.

In Vivo Studies of NRF2-Mediated Cytoprotection Following Systemic Oral Administration

CBR-470-2 is uniquely positioned among the CBR-470 series for in vivo research requiring oral dosing. Its favorable pharmacokinetic profile allows for systemic exposure following oral administration, as evidenced by its use at 50 mg/kg twice daily to reduce UV-induced skin erythema in mice . This distinguishes it from CBR-470-1 and other in-class compounds that lack sufficient oral bioavailability. Researchers studying NRF2 activation in disease models such as skin inflammation, metabolic disorders, or neurodegeneration should prioritize CBR-470-2 for its demonstrated in vivo efficacy and convenient oral dosing route.

Cellular Glycolysis Modulation and Metabolite-Driven Signaling Studies

CBR-470-2 serves as a precise chemical tool for dissecting the link between glycolytic flux and cellular stress responses. Its mechanism—PGK1 inhibition leading to methylglyoxal accumulation and subsequent KEAP1 modification—provides a defined, pharmacologically tractable node for studying metabolite-driven protein modifications . The compound's ability to upregulate NRF2 target genes (NQO1, HMOX1) in primary cells at 1–10 μM makes it an ideal reagent for experiments aimed at understanding the integration of metabolism and cytoprotective transcription .

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Due to the well-characterized structural and functional differences between CBR-470-2 and its analog CBR-470-1, the compound is a valuable reference standard for SAR studies within the thiolane dioxide sulfonamide class. Procurement of both CBR-470-1 and CBR-470-2 enables controlled experiments to isolate the impact of the glycine substitution on PGK1 inhibition, cellular potency, and in vivo behavior, providing a robust framework for validating new analogs or chemical probes targeting the PGK1-methylglyoxal-NRF2 axis.

Quote Request

Request a Quote for CBR-470-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.